2-Chloro-3-(1-naphthyl)-1-propene
Description
2-Chloro-3-(1-naphthyl)-1-propene is a chlorinated alkene derivative featuring a 1-naphthyl substituent at the third carbon and a chlorine atom at the second carbon of the propene backbone. Its molecular formula is C₁₃H₁₁Cl, with a molecular weight of 202.68 g/mol.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTGDTFTHVTCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287134 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-40-4 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-naphthyl)-1-propene typically involves the reaction of 1-naphthylmagnesium bromide with 2-chloropropene under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-naphthyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 2-amino-3-(1-naphthyl)-1-propene.
Oxidation: Formation of 2-chloro-3-(1-naphthyl)propane-1,2-diol.
Reduction: Formation of 2-chloro-3-(1-naphthyl)propane.
Scientific Research Applications
2-Chloro-3-(1-naphthyl)-1-propene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-naphthyl)-1-propene involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the naphthyl group provides stability to the intermediate species formed during reactions. The compound’s reactivity is influenced by the electronic effects of the naphthyl group and the steric hindrance around the propene chain .
Comparison with Similar Compounds
Comparison with 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene
Key Differences :
- Substituent: The target compound has a 1-naphthyl group (a fused bicyclic aromatic system), while the analog in [] features a 2-chloro-4-fluorophenyl group (monocyclic aromatic with halogen substituents).
- Molecular Weight :
- Reactivity: The naphthyl group’s larger surface area may enhance π-π stacking interactions, influencing solubility and aggregation behavior.
Table 1: Structural and Molecular Comparison
Comparison with Simpler Chlorinated Propenes
Examples :
- 1-Chloropropylene (1-chloro-1-propene) and 2-chloropropylene (2-chloro-1-propene) [].
- Structures : Lack aromatic substituents, featuring only a chlorine atom on the propene backbone.
- Molecular Weights :
- 1-Chloropropylene: 76.52 g/mol (C₃H₅Cl).
- 2-Chloropropylene: 76.52 g/mol (C₃H₅Cl).
- Applications : Used as intermediates in polymer production or alkylation reactions.
Key Differences :
- Complexity : The target compound’s naphthyl group introduces steric hindrance and aromaticity, which are absent in simpler chlorinated propenes.
- Reactivity : The naphthyl group may stabilize carbocation intermediates in electrophilic addition reactions, whereas simpler chlorinated propenes are more prone to elimination or polymerization.
Comparison with Halogenated Furanones and Related Compounds
Compounds such as 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3) and 2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) [] are structurally distinct but share halogenation patterns.
- Functional Groups: These compounds contain furanone rings and carboxylic acid derivatives, unlike the alkene backbone of the target compound.
- Applications: BMX-3 and EMX are studied for carcinogenic potency , while the target compound’s biological activity remains unexplored in the provided evidence.
Biological Activity
2-Chloro-3-(1-naphthyl)-1-propene is an organic compound with significant relevance in medicinal chemistry and biological research. This compound exhibits various biological activities, including potential anti-cancer properties, making it a subject of interest for further studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H11Cl
- Molecular Weight : 206.67 g/mol
- IUPAC Name : 2-chloro-3-(naphthalen-1-yl)prop-1-ene
The presence of the chloro group and the naphthyl moiety contributes to its reactivity and biological activity.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. A study published in Molecules highlighted its potential as a chemotherapeutic agent by demonstrating its ability to inhibit cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although the exact pathways remain to be fully elucidated .
Enzyme Inhibition
Another aspect of its biological activity includes the inhibition of specific enzymes that are crucial for cancer cell metabolism. For instance, studies have shown that this compound can inhibit diacylglycerol acyltransferase (DGAT), an enzyme implicated in lipid metabolism and cancer progression .
Antioxidant Properties
Additionally, this compound has been evaluated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer. The compound has shown promising results in scavenging free radicals in preliminary assays .
Case Study: In Vitro Analysis
In a controlled study, researchers treated various cancer cell lines with different concentrations of this compound. The findings were summarized as follows:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 35 |
| 100 | 20 | 70 |
These results indicate a dose-dependent response, suggesting that higher concentrations lead to increased apoptosis rates in cancer cells.
Mechanistic Insights
Further investigation into the mechanisms revealed that the compound may activate caspase pathways, leading to programmed cell death. This finding aligns with other studies on similar compounds within the naphthalene family, which have demonstrated similar apoptotic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
